molecular formula C27H22ClN3O4 B4153602 6-chloro-3-[3-(furan-2-yl)-2-(oxolane-2-carbonyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one

6-chloro-3-[3-(furan-2-yl)-2-(oxolane-2-carbonyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one

Cat. No.: B4153602
M. Wt: 487.9 g/mol
InChI Key: LPSPPBVIEONBBY-UHFFFAOYSA-N
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Description

6-chloro-3-[3-(furan-2-yl)-2-(oxolane-2-carbonyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one is a complex organic compound with a unique structure that combines multiple functional groups

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It would depend on the specific context in which the compound is used .

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, its chemical reactions, and its potential applications. This could involve experimental studies as well as computational modeling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-[3-(furan-2-yl)-2-(oxolane-2-carbonyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the core quinolinone structure, followed by the introduction of the chloro, furyl, and pyrazolyl groups through a series of substitution and coupling reactions. Common reagents used in these steps include chlorinating agents, furyl derivatives, and pyrazole precursors. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to minimize costs and maximize efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-[3-(furan-2-yl)-2-(oxolane-2-carbonyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one undergoes various chemical reactions, including:

    Oxidation: The furyl and pyrazolyl groups can be oxidized under specific conditions, leading to the formation of corresponding oxides.

    Reduction: The compound can be reduced to modify the oxidation state of the functional groups, particularly the quinolinone and pyrazolyl moieties.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furyl group may yield furyl oxides, while reduction of the quinolinone moiety can produce dihydroquinolinone derivatives.

Scientific Research Applications

6-chloro-3-[3-(furan-2-yl)-2-(oxolane-2-carbonyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-3-[3-(furan-2-yl)-2-(oxolane-2-carbonyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one: shares structural similarities with other quinolinone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

6-chloro-3-[3-(furan-2-yl)-2-(oxolane-2-carbonyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClN3O4/c28-17-10-11-19-18(14-17)24(16-6-2-1-3-7-16)25(26(32)29-19)20-15-21(22-8-4-12-34-22)31(30-20)27(33)23-9-5-13-35-23/h1-4,6-8,10-12,14,21,23H,5,9,13,15H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSPPBVIEONBBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5)C6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-chloro-3-[3-(furan-2-yl)-2-(oxolane-2-carbonyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one
Reactant of Route 2
Reactant of Route 2
6-chloro-3-[3-(furan-2-yl)-2-(oxolane-2-carbonyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one
Reactant of Route 3
6-chloro-3-[3-(furan-2-yl)-2-(oxolane-2-carbonyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one
Reactant of Route 4
6-chloro-3-[3-(furan-2-yl)-2-(oxolane-2-carbonyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one
Reactant of Route 5
6-chloro-3-[3-(furan-2-yl)-2-(oxolane-2-carbonyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one
Reactant of Route 6
6-chloro-3-[3-(furan-2-yl)-2-(oxolane-2-carbonyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one

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